molecular formula C22H15ClFNO B12417570 Anticancer agent 29

Anticancer agent 29

Cat. No.: B12417570
M. Wt: 363.8 g/mol
InChI Key: PFHUFWNFTOQYSB-DEDYPNTBSA-N
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Description

Anticancer agent 29: is a novel compound that has shown promising potential in the treatment of various types of cancer. It is part of a new generation of anticancer agents designed to target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique chemical structure and potent anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 29 involves a multi-step process that includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate. This one-pot synthesis reaction includes denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions typically involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

For industrial production, continuous flow synthesis has been demonstrated as an effective method. This approach allows for the preparation of multigram quantities of this compound and its building blocks in a short time . The continuous flow synthesis method is advantageous due to its scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 29 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure optimal yields and product purity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis.

Scientific Research Applications

Anticancer agent 29 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Anticancer agent 29 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival. It targets enzymes related to folic acid metabolism, such as dihydrofolate reductase, which catalyzes the conversion of dihydrofolate to tetrahydrofolate . By blocking these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 29 is unique due to its specific molecular structure and the ability to target multiple pathways involved in cancer cell survival. Unlike other compounds, it has shown a broader spectrum of activity against different cancer types and has fewer side effects in preliminary studies .

Properties

Molecular Formula

C22H15ClFNO

Molecular Weight

363.8 g/mol

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one

InChI

InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13+

InChI Key

PFHUFWNFTOQYSB-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

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